An In-depth Technical Guide to the Physicochemical Properties of 2-Allyloxy-4-aminoquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 2-Allyloxy-4-aminoquinazoline
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] Derivatives of 4-aminoquinazoline, in particular, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][4][5][6][7][8][9][10][11] 2-Allyloxy-4-aminoquinazoline is a specific analogue within this class that holds potential for further investigation and development in drug discovery programs. Its unique combination of an allyloxy group at the 2-position and an amino group at the 4-position presents an interesting molecular architecture for exploring structure-activity relationships.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Allyloxy-4-aminoquinazoline. As this is a novel compound, this guide synthesizes established methodologies and predictive insights based on the extensive literature on related quinazoline derivatives. The following sections will delve into the synthesis, structural elucidation, and the experimental determination of key physicochemical parameters critical for drug development, such as solubility, lipophilicity, and ionization state. Each section is designed to provide not only the "what" but also the "why," offering a rationale for the experimental choices and the implications of the data in a drug discovery context.
Molecular Structure and Properties
A clear understanding of the molecular structure is the foundation for interpreting its physicochemical behavior and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | Calculated |
| Molecular Weight | 201.23 g/mol | Calculated |
| IUPAC Name | 2-(prop-2-en-1-yloxy)quinazolin-4-amine | IUPAC Nomenclature |
Synthesis of 2-Allyloxy-4-aminoquinazoline: A Strategic Approach
The synthesis of 2-Allyloxy-4-aminoquinazoline can be strategically designed based on well-established methods for the functionalization of the quinazoline scaffold.[1] A common and effective approach involves a two-step process starting from the readily available 2,4-dichloroquinazoline. This precursor is a versatile intermediate that allows for regioselective nucleophilic aromatic substitution (SNAr) at the 4-position, a reaction that is well-documented for its efficiency and selectivity.[2]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-amino-2-chloroquinazoline
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol.
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Amination: Add an excess of aqueous ammonia solution (e.g., 25-30%) to the flask. The excess ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-amino-2-chloroquinazoline, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Allyloxy-4-aminoquinazoline
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of allyl alcohol (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Base-mediated Alkoxide Formation: Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise to the solution of allyl alcohol at 0 °C. This will generate the sodium allyloxide nucleophile in situ.
-
Nucleophilic Substitution: To the freshly prepared sodium allyloxide solution, add 4-amino-2-chloroquinazoline (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of ice-cold water. The crude product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Synthetic workflow for 2-Allyloxy-4-aminoquinazoline.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the quinazoline ring (δ 7.0-8.5 ppm).- Protons of the allyloxy group: methylene protons adjacent to the oxygen (δ ~4.5-5.0 ppm), vinylic protons (δ ~5.2-6.2 ppm).- Protons of the amino group (a broad singlet, δ may vary depending on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons of the quinazoline ring (δ ~110-160 ppm).- Carbons of the allyloxy group: methylene carbon (δ ~65-70 ppm), vinylic carbons (δ ~115-135 ppm). |
| IR (Infrared) Spectroscopy | - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C=N and C=C stretching of the quinazoline ring (~1500-1650 cm⁻¹).- C-O-C stretching of the ether linkage (~1200-1250 cm⁻¹).- =C-H stretching of the alkene (~3010-3100 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 201.23. The high-resolution mass spectrum should confirm the elemental composition of C₁₁H₁₁N₃O. |
General Experimental Protocols for Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): A sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[14]
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source for soft ionization, coupled to a high-resolution mass analyzer.[14][15]
Caption: Analytical workflow for structural confirmation.
Key Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point is a fundamental indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure crystalline solid.
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Methodology: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.[16]
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can significantly hinder oral absorption.
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Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of aqueous buffer (typically at a physiologically relevant pH, such as 7.4). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[16]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between an oily (n-octanol) and an aqueous phase. This property is crucial for membrane permeability and can influence various ADME properties.
-
Methodology (Shake-Flask Method): A solution of the compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other. The mixture is shaken vigorously to facilitate partitioning and then allowed to separate. The concentration of the compound in both the n-octanol and aqueous layers is quantified by HPLC-UV. The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase, and logP is its base-10 logarithm.[16]
Acid Dissociation Constant (pKa)
The pKa value indicates the ionization state of a compound at a given pH. The amino group on the quinazoline ring is basic and will be protonated at acidic pH. Understanding the pKa is essential for predicting solubility, absorption, and receptor interactions. The pKa of various 4-aminoquinazoline derivatives has been documented to be in the range of 5.78-7.62.[17]
-
Methodology (Potentiometric Titration): A solution of the compound of known concentration is prepared in water (or a co-solvent if solubility is limited). The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[16]
Caption: Interrelation of the compound and its key properties.
Conclusion and Future Directions
This technical guide has outlined the fundamental physicochemical properties of 2-Allyloxy-4-aminoquinazoline, providing a framework for its synthesis, characterization, and evaluation. The methodologies described herein are based on established principles and the extensive knowledge base surrounding the medicinally important 4-aminoquinazoline scaffold. The determination of these properties is a critical first step in the drug discovery pipeline, providing the necessary data to assess the compound's potential for further development. Future research should focus on obtaining precise experimental data for each of these parameters and exploring the biological activity of this promising compound, potentially as an antitumor agent or a modulator of inflammatory pathways, in line with the known activities of its structural relatives.[4][5][6][12]
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- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2025, September 25).
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- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed. (2018, May 1).
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